2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine
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Overview
Description
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction yields the triazole ring with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2H-1,2,3-triazol-4-amine: Lacks the fluorine atom, resulting in different chemical properties.
2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-amine: Similar structure but with the fluorine atom in a different position.
1-Phenyl-1H-1,2,3-triazol-4-amine: Different substitution pattern on the triazole ring.
Uniqueness
2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to the specific positioning of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9FN4 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H9FN4/c10-8-4-2-1-3-7(8)6-14-12-5-9(11)13-14/h1-5H,6H2,(H2,11,13) |
InChI Key |
NZCXBWWJIVFAQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=CC(=N2)N)F |
Origin of Product |
United States |
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